3',4',5,7-Tetramethoxyflavone
Overview
Description
Methoxyluteolin is a naturally occurring flavonoid, specifically a methoxylated derivative of luteolin. It is known for its potent anti-inflammatory and antioxidant properties. Methoxyluteolin has been studied for its ability to inhibit the release of pro-inflammatory mediators from mast cells, making it a promising candidate for the treatment of allergic and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxyluteolin can be synthesized through various methods. One common approach involves the methylation of luteolin. This process typically uses methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as acetone or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of methoxyluteolin often involves the extraction from plant sources. For example, methoxyluteolin can be extracted from Herba Leonuri using 95% ethyl alcohol for reflux extraction. The concentrated extract is then subjected to sequential extraction with petroleum ether, ethyl acetate, and normal butanol, followed by elution to obtain methoxyluteolin .
Chemical Reactions Analysis
Types of Reactions: Methoxyluteolin undergoes various chemical reactions, including:
Oxidation: Methoxyluteolin can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert methoxyluteolin to its corresponding dihydro derivatives.
Substitution: Methoxyluteolin can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base are typical reagents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated methoxyluteolin derivatives.
Scientific Research Applications
Methoxyluteolin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of flavonoids and their derivatives.
Biology: Methoxyluteolin is studied for its role in modulating cellular signaling pathways, particularly those involved in inflammation and oxidative stress.
Medicine: It has potential therapeutic applications in treating allergic and inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Methoxyluteolin is used in the development of functional foods and nutraceuticals due to its antioxidant properties .
Mechanism of Action
Methoxyluteolin exerts its effects primarily through the inhibition of pro-inflammatory mediators. It inhibits the activation of the mammalian target of rapamycin (mTOR) signaling pathway, which is involved in the release of tumor necrosis factor, vascular endothelial growth factor, and C-X-C motif chemokine ligand 8 from mast cells. Methoxyluteolin also interacts with other molecular targets, including nuclear factor-kappa B and phosphoinositide 3-kinase, to exert its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Methoxyluteolin is structurally similar to other flavonoids such as luteolin and quercetin. it is unique due to its methoxylation, which enhances its metabolic stability and potency as an inhibitor of mast cell activation. Similar compounds include:
Luteolin: A non-methoxylated flavonoid with similar anti-inflammatory properties.
Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory effects.
6-Methoxyluteolin 7-alpha-L-rhamnoside: A glycosylated derivative of methoxyluteolin with additional biological activities
Methoxyluteolin stands out due to its enhanced potency and stability, making it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXVBVLQKLQNRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234705 | |
Record name | 5,7,3',4'-Tetramethylluteolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855-97-0 | |
Record name | 5,7,3′,4′-Tetramethoxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=855-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7,3',4'-Tetramethylluteolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7,3',4'-Tetramethylluteolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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